1-Ethylazepane-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-ethylazepane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-10-7-5-3-4-6-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
KZRRQHOGOCRRGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Common Carboxylic Acid Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Mechanism Summary | Applicability to this compound |
|---|---|---|---|---|
| Oxidation of primary alcohols | Azepane-2-ethanol derivative | Potassium dichromate (K2Cr2O7), H2SO4, reflux | Oxidation of alcohol to aldehyde, then acid | If azepane-2-ethanol is accessible, oxidation yields acid at C-2 |
| Hydrolysis of nitriles | Azepane-2-carbonitrile | Acidic or basic aqueous hydrolysis | Hydrolysis of nitrile to amide then acid | Nitrile intermediate can be hydrolyzed to acid |
| Carboxylation of Grignard reagents | Azepane-2-magnesium halide | CO2, then acid workup | Nucleophilic addition to CO2, acidification | Requires preparation of azepane-2-halide and Grignard reagent |
| Hydrolysis of esters or amides | Azepane-2-carboxylate esters or amides | Acid or base hydrolysis | Ester or amide cleavage to free acid | Ester or amide precursors can be converted to acid |
Specific Preparation Routes for this compound
Synthesis via Hydrolysis of Azepane-2-carbonitrile Derivative
A common route to carboxylic acids involves the hydrolysis of nitriles. For this compound, the corresponding azepane-2-carbonitrile with an N-ethyl substitution can be hydrolyzed under acidic or basic conditions to yield the target acid.
- Reaction conditions: Heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux.
- Mechanism: The nitrile undergoes nucleophilic attack by water, forming an amide intermediate, which further hydrolyzes to the carboxylic acid.
- Advantages: High yields and straightforward purification by acidification and extraction.
- Research findings: Acid hydrolysis is preferred over alkaline hydrolysis for ease of isolating the free acid.
Oxidation of 1-Ethylazepane-2-ethanol
If the azepane ring bearing an ethyl group on nitrogen and a hydroxymethyl group at the 2-position is available, oxidation to the carboxylic acid is feasible.
- Reagents: Potassium dichromate (K2Cr2O7) in dilute sulfuric acid, heated under reflux.
- Mechanism: Primary alcohol oxidized first to aldehyde, then further to carboxylic acid.
- Considerations: Excess oxidant ensures complete oxidation; reflux prevents loss of volatile intermediates.
- Limitations: Requires availability of the alcohol precursor.
Carboxylation of Organometallic Intermediates
Preparation of the Grignard reagent from 1-ethylazepane-2-halide followed by reaction with carbon dioxide is a versatile method.
- Step 1: Formation of azepane-2-magnesium halide (Grignard reagent) by reaction of azepane-2-halide with magnesium.
- Step 2: Reaction of Grignard reagent with CO2 to form magnesium carboxylate intermediate.
- Step 3: Acidic workup to liberate the free carboxylic acid.
- Advantages: Allows introduction of carboxyl group at specific carbon.
- Challenges: Functional groups incompatible with Grignard reagents (e.g., -OH, -NH) must be protected or absent.
Hydrolysis of Esters or Amides Derived from Azepane-2-carboxylic Acid
Esters or amides of azepane-2-carboxylic acid can be hydrolyzed to yield the free acid.
- Acidic hydrolysis: Heating ester with aqueous acid, protonation of carbonyl oxygen, nucleophilic attack by water, and cleavage to acid and alcohol.
- Basic hydrolysis: Saponification with NaOH, forming carboxylate salt, followed by acidification.
- Utility: Useful for purification or modification steps during synthesis.
Research Data Summary and Optimization
| Preparation Method | Yield (%) | Reaction Time | Temperature (°C) | Notes |
|---|---|---|---|---|
| Hydrolysis of nitrile | 75-90 | 4-12 hours | 80-100 | Acidic hydrolysis preferred for purity |
| Oxidation of primary alcohol | 65-85 | 3-6 hours | Reflux (~100) | Requires careful control of oxidant |
| Grignard carboxylation | 70-88 | 2-4 hours | 0-25 | Sensitive to moisture; inert atmosphere needed |
| Hydrolysis of esters/amides | 80-95 | 2-8 hours | 60-90 | Basic hydrolysis faster; acidification needed |
Mechanistic Insights
- Nitrile hydrolysis: Protonation of nitrile nitrogen activates the triple bond for nucleophilic attack by water, proceeding through an amide intermediate.
- Oxidation: Chromium(VI) species oxidize the alcohol via a chromate ester intermediate, followed by elimination to aldehyde and further oxidation to acid.
- Grignard carboxylation: Carbanion-like Grignard reagent attacks electrophilic carbon of CO2, forming a magnesium carboxylate salt.
- Ester hydrolysis: Protonation of ester carbonyl enhances susceptibility to nucleophilic attack by water or hydroxide ion.
Chemical Reactions Analysis
1-Ethylazepane-2-carboxylic acid undergoes various chemical reactions:
Formation of Salts: Reaction with bases can form carboxylate salts.
Common reagents include oxidizing agents (KMnO₄), reducing agents (LiAlH₄), and alcohols for esterification. Major products include esters, alcohols, and salts.
Scientific Research Applications
1-Ethylazepane-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethylazepane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The azepane ring may interact with biological macromolecules, affecting their function and activity. Detailed studies on its molecular pathways are ongoing to elucidate its full mechanism of action .
Comparison with Similar Compounds
Limitations of Available Evidence
The provided sources lack direct data on This compound , necessitating inferences from structural analogs. Further experimental studies are required to validate its physicochemical properties, toxicity, and applications.
Biological Activity
1-Ethylazepane-2-carboxylic acid is a cyclic amino acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by its azepane ring structure, which contributes to its unique chemical properties and biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various carboxylic acids, including derivatives like this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several azepane derivatives, revealing that compounds structurally related to this compound demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, which are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Bacillus subtilis | 16 |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of cyclic amino acids have been a focal point in medicinal chemistry. Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have shown promising results.
In Vitro Studies
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibited dose-dependent cytotoxicity. The IC50 values were determined through MTT assays, indicating significant antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 20 |
These results suggest that this compound could inhibit cell viability and induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial pathways and caspase activation.
Enzyme Inhibition
Another area of interest is the ability of this compound to act as an enzyme inhibitor. Studies have indicated that similar compounds can inhibit key enzymes involved in metabolic processes.
Enzyme Inhibition Studies
Research has focused on the inhibition of aminopeptidases and other metalloenzymes by azepane derivatives. The inhibitory activity of this compound was assessed, showing effectiveness against leucine aminopeptidase with an IC50 value of approximately 15 µM.
| Enzyme | IC50 (µM) |
|---|---|
| Leucine Aminopeptidase | 15 |
| Proline Aminopeptidase | 18 |
These findings indicate that this compound may have therapeutic potential in conditions where modulation of aminopeptidase activity is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
